molecular formula C10H13NO2 B8451451 4-[Ethyl(methyl)amino]-2-hydroxybenzaldehyde

4-[Ethyl(methyl)amino]-2-hydroxybenzaldehyde

Cat. No. B8451451
M. Wt: 179.22 g/mol
InChI Key: KGBVIZJUOZHHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06689733B1

Procedure details

6.14 g (0.066 mol) of phosphorus oxychloride are cautiously added to 19 ml of dry DMF at −5° C. within a period of 5 minutes, during the course of which the temperature of the reaction solution should not exceed 10° C. Subsequently, a solution of 9.9 g (0.066 mol) of 3-(N-ethyl-N-methylamino)phenol in 14 ml of dry DMF is added thereto within a period of 10 minutes, during the course of which the temperature of the reaction solution should not exceed 20° C. When the addition is complete, the reaction solution is heated for 2 hours at 90° C. and then immediately poured onto 100 g of ice. The crude mixture is stirred for 30 minutes. The reaction solution is extracted three times with 100 ml of chloroform. The combined organic phases are concentrated under a high vacuum. The oily residue which remains is purified by column chromatography on silica gel (eluant n-hexanelchloroform 95:5). Yield: 5.8 g (26%), colourless solid.
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]([N:8]([C:10]1[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=1)[CH3:9])[CH3:7].CN([CH:20]=[O:21])C>>[CH2:6]([N:8]([C:10]1[CH:11]=[C:12]([OH:16])[C:13](=[CH:14][CH:15]=1)[CH:20]=[O:21])[CH3:9])[CH3:7]

Inputs

Step One
Name
Quantity
6.14 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
19 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
C(C)N(C)C=1C=C(C=CC1)O
Name
Quantity
14 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Four
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed 10° C
CUSTOM
Type
CUSTOM
Details
exceed 20° C
ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
The reaction solution is extracted three times with 100 ml of chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated under a high vacuum
CUSTOM
Type
CUSTOM
Details
The oily residue which remains is purified by column chromatography on silica gel (eluant n-hexanelchloroform 95:5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)N(C)C=1C=C(C(C=O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.